

Discovery and historical development of quinazoline-based compounds

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Historical Development of Quinazoline-Based Compounds

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine and pteridine nuclei allows it to interact with a wide array of biological targets, particularly kinase enzymes. The first natural quinazoline-based alkaloid was discovered in 1888, but extensive exploration of its chemistry began in the 1940s.[1] The parent quinazoline molecule was first synthesized in 1895, with subsequent methods developed in the early 1900s.[3] Since then, over 200 biologically active quinazoline and quinoline alkaloids have been identified, and the scaffold has become the foundation for numerous blockbuster drugs, particularly in the fields of oncology and cardiovascular medicine.[3] This guide details the historical journey of quinazoline-based compounds from their initial synthesis to their evolution as highly targeted therapeutic agents.

Early Development: From Synthesis to Antihypertensives

The initial therapeutic breakthroughs for quinazoline compounds came not in oncology, but in the treatment of hypertension. Researchers identified that the 2,4-diamino-6,7-



dimethoxyquinazoline structure was a key pharmacophore for recognizing and blocking alpha-1 (α 1)-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[4]

Prazosin: Discovered by Pfizer in the 1960s and patented in 1965, prazosin was a landmark compound.[5][6] It was the first highly selective α1-adrenergic receptor antagonist, which allowed it to effectively lower blood pressure without the undesirable side effects, such as reflex tachycardia, that plagued earlier non-selective alpha-blockers.[6] Prazosin came into medical use in 1974 and demonstrated the therapeutic potential of the quinazoline scaffold.[5]

Doxazosin: Following the success of prazosin, a rational drug design program was initiated to improve upon its pharmacokinetic profile.[4] Prazosin required multiple daily doses.[6] By modifying the 2-substituent of the quinazoline core, researchers at Pfizer developed doxazosin, which incorporated a benzodioxanoyl moiety.[4] This modification resulted in a significantly longer plasma half-life of approximately 10 hours, permitting once-daily administration for 24-hour blood pressure control.[4] Doxazosin was patented in 1977 and entered medical use in 1988, solidifying the role of quinazolines in cardiovascular medicine.[7]

The Era of Targeted Cancer Therapy: Quinazoline-Based Kinase Inhibitors

The most profound impact of the quinazoline scaffold has been in oncology, specifically through the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[8][9] Its overexpression and mutation are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC). The quinazoline core emerged as a favorable scaffold for developing ATP-competitive inhibitors that target the kinase domain of EGFR.[10]

First-Generation EGFR TKIs: Reversible Inhibition

The first wave of quinazoline-based anticancer drugs were reversible inhibitors, binding to the ATP-binding site of the EGFR kinase domain.[8]

Gefitinib (Iressa®): Developed by AstraZeneca, gefitinib was the first EGFR inhibitor to reach
the market.[11] It received its first approval in Japan in 2002, followed by FDA approval in
2003 for the treatment of NSCLC.[3][11] A pivotal discovery was that gefitinib's remarkable



efficacy was concentrated in a subset of NSCLC patients whose tumors harbored specific activating mutations in the EGFR gene.[9] This finding ushered in the era of precision medicine in oncology.

• Erlotinib (Tarceva®): Erlotinib is another 4-anilinoquinazoline derivative that functions as a reversible EGFR TKI, similar to gefitinib.[12][13] It binds to the ATP binding site of the EGFR, preventing the receptor's autophosphorylation and blocking downstream signaling.[14][15] Approved by the FDA in 2004, it is used to treat NSCLC and pancreatic cancer.[12][16]

Dual and Second-Generation TKIs: Broader and Irreversible Inhibition

While revolutionary, first-generation TKIs were limited by the eventual development of drug resistance. This clinical challenge drove the development of new quinazoline inhibitors with different mechanisms.

- Lapatinib (Tykerb®): Developed by GlaxoSmithKline, lapatinib is a 4-anilinoquinazoline that
 dually inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another
 member of the ErbB receptor family.[17][18] It was approved by the FDA in 2007 for treating
 advanced or metastatic HER2-positive breast cancer, often in combination with other
 therapies.[3][19][20]
- Afatinib (Gilotrif®): Developed by Boehringer Ingelheim and approved in 2013, afatinib is a second-generation TKI.[3][21] Unlike its predecessors, it acts as an irreversible blocker of the ErbB family (EGFR, HER2, and HER4).[22][23] Afatinib forms a covalent bond with cysteine residues in the kinase domains of these receptors, leading to a more sustained suppression of signaling.[22][24] This mechanism provides activity against some EGFR mutations that are resistant to first-generation inhibitors.[22]

Third-Generation TKIs: Conquering Resistance

The primary mechanism of acquired resistance to first- and second-generation EGFR TKIs is the emergence of a secondary "gatekeeper" mutation, T790M.[25] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less competitive. The development of a TKI that could overcome this specific resistance mechanism was a major goal of medicinal chemistry.



• Osimertinib (Tagrisso®): The discovery of osimertinib by AstraZeneca is a prime example of successful structure-based drug design.[26] The program, which began in 2009, was specifically aimed at creating a third-generation, irreversible inhibitor that would selectively target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[27][28] Sparing WT EGFR is crucial for reducing the severe side effects, such as skin rash and diarrhea, common with earlier, less selective inhibitors.[25] Osimertinib achieved this selectivity and received accelerated FDA approval in 2015 for treating patients with metastatic T790M mutation-positive NSCLC.[25][27] It has since become a first-line treatment for patients with EGFR-mutated NSCLC.[25][29]

Data Presentation

Table 1: Historical Development Timeline of Key

Quinazoline-Based Drugs

Drug Name	Originator Company	Therapeutic Area	Patent Year	First Medical Use	First FDA Approval
Prazosin	Pfizer	Hypertension	1965[5]	1974[5]	1988[30]
Doxazosin	Pfizer	Hypertension, BPH	1977[7]	1988[7]	1990[31]
Gefitinib	AstraZeneca	NSCLC	-	2002 (Japan) [11]	2003[3]
Erlotinib	Astellas	NSCLC, Pancreatic Cancer	-	-	2004[12]
Lapatinib	GlaxoSmithKI ine	Breast Cancer	-	-	2007[3][19]
Afatinib	Boehringer Ingelheim	NSCLC	-	-	2013[3]
Osimertinib	AstraZeneca	NSCLC	-	-	2015[25][27]



Table 2: Comparative Inhibitory Activity of Quinazoline-

Compound	Generation	EGFR WT IC50 (nM)	EGFR L858R IC50 (nM)	EGFR T790M IC₅o (nM)	Mechanism
Gefitinib	First	~100	~20-80	~3,000- 10,000	Reversible
Erlotinib	First	~60	~20-50	~2,000-8,000	Reversible
Afatinib	Second	~10	~0.5	~10-100	Irreversible
Osimertinib	Third	~500	~1-15	~1-15	Irreversible

Note: IC_{50} values are approximate and can vary based on assay conditions. The data is compiled to show relative potencies and selectivities.

Experimental Protocols

The synthesis of medicinally important quinazolines often involves building the core heterocycle first, followed by the addition of key side chains. The 4-anilinoquinazoline scaffold, central to most EGFR inhibitors, provides a representative example.

General Synthesis of the 4-Anilinoquinazoline Core

A common and versatile method for preparing the 4-anilinoquinazoline core, used in drugs like gefitinib and erlotinib, starts from a substituted anthranilic acid.

- Cyclization to form the Quinazolinone: A substituted 2-aminobenzoic acid (anthranilic acid) is reacted with formamide at high temperature. This reaction, a variation of the Niementowski quinazoline synthesis, forms the 4(3H)-quinazolinone ring system.[32]
- Chlorination of the Quinazolinone: The resulting quinazolinone is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to produce a 4-chloroquinazoline intermediate. This step activates the 4-position for nucleophilic substitution.[13]



Nucleophilic Aromatic Substitution (SNAr): The key 4-chloroquinazoline intermediate is
reacted with a desired substituted aniline in a solvent like isopropanol or dimethylformamide,
often with acid catalysis. The aniline displaces the chloride at the C4 position to yield the final
4-anilinoquinazoline product.[13]

General Synthesis of the Prazosin/Doxazosin Quinazoline Core

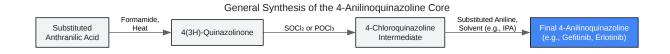
The synthesis of $\alpha 1$ -blockers like prazosin involves creating a 2,4-diamino-6,7-dimethoxyquinazoline core.

- Starting Material: The synthesis often begins with a suitably substituted aniline, such as 3,4dimethoxyaniline.
- Formation of Cyanamide Intermediate: The aniline is reacted with a source of cyanamide to introduce the first nitrogen atom of the future pyrimidine ring.
- Cyclization: The intermediate is then cyclized to form the 2,4-diamino-6,7dimethoxyquinazoline core.
- Side Chain Acylation: The final step involves reacting this quinazoline core with an
 appropriate acylating agent (e.g., a derivative of furoic acid for prazosin or a
 benzodioxanecarboxylic acid for doxazosin) to attach the side chain to the piperazine
 nitrogen, which has been previously attached at the 2-position of the quinazoline ring.[33][34]

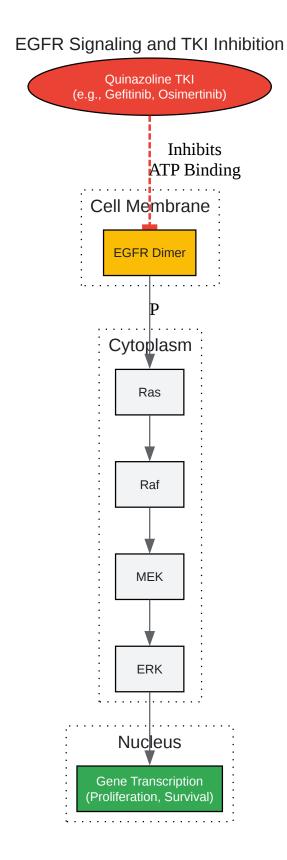
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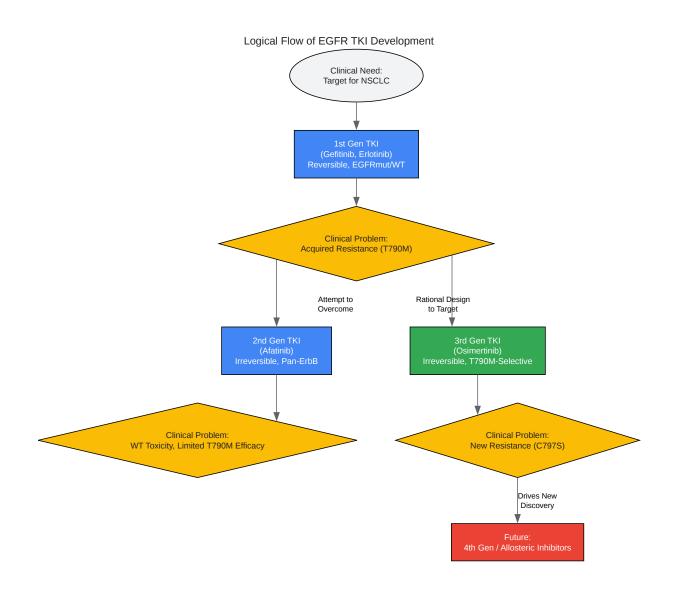
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